N-(2-bromophenyl)-4-(2-propyn-1-yloxy)benzamide is a synthetic organic compound belonging to the class of benzamides. It features a benzamide core structure with a 2-bromophenyl substituent on the nitrogen atom and a 2-propyn-1-yloxy group on the para position of the benzene ring. This compound has been investigated for its potential as a selective butyrylcholinesterase (BChE) inhibitor and its role in inhibiting amyloid-beta (Aβ) aggregation, which is relevant to the study of Alzheimer's disease. []
The molecular structure of N-(2-bromophenyl)-4-(2-propyn-1-yloxy)benzamide (23) was confirmed through spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. [] Molecular docking and molecular dynamics simulations were also employed to investigate its binding mode with butyrylcholinesterase (BChE). [] These studies revealed that the compound could interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of BChE. []
N-(2-bromophenyl)-4-(2-propyn-1-yloxy)benzamide (23) acts as a selective inhibitor of butyrylcholinesterase (BChE). [] The exact mechanism of inhibition is not explicitly described in the provided literature, but it is suggested that the compound binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of BChE, potentially interfering with its enzymatic activity. [] In addition, the compound demonstrated anti-Aβ1-42 aggregation activity, suggesting a potential role in modulating amyloid-beta (Aβ) aggregation, which is relevant to Alzheimer's disease. []
The primary scientific research application of N-(2-bromophenyl)-4-(2-propyn-1-yloxy)benzamide (23) identified in the provided literature is its potential as a selective butyrylcholinesterase (BChE) inhibitor. [] This compound demonstrated good selectivity for BChE over acetylcholinesterase (AChE), highlighting its potential for targeted therapeutic interventions. [] Furthermore, N-(2-bromophenyl)-4-(2-propyn-1-yloxy)benzamide showed promising anti-Aβ1-42 aggregation activity in a dose-dependent manner, suggesting its potential for further investigation in the context of Alzheimer's disease research. [] The compound also exhibited low cytotoxicity toward SH-SY5Y neuroblastoma cells, further supporting its potential therapeutic relevance. []
CAS No.: 18465-19-5
CAS No.: 14681-59-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4